molecular formula C6H5F3N2O B3060333 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one CAS No. 244268-36-8

4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one

Cat. No.: B3060333
CAS No.: 244268-36-8
M. Wt: 178.11 g/mol
InChI Key: YLLMBSRCXJACAA-UHFFFAOYSA-N
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Description

4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one is a chemical compound of interest in pharmaceutical and agrochemical research. As a pyridazinone derivative, this scaffold is known for its diverse biological activities, making it a valuable precursor or building block in medicinal chemistry. Pyridazinone derivatives have been the subject of extensive synthetic investigations due to their wide spectrum of pharmacological activities. Recent scientific studies have highlighted that novel 3(2H)-pyridazinone derivatives can exhibit promising anti-proliferative effects against human cancer cell lines, such as HCT116 colon carcinoma cells, with some compounds showing IC50 values comparable to reference drugs like daunorubicin . The presence of the trifluoromethyl group is a common bioisostere in drug design, often used to enhance metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information. As with all compounds of this nature, safe handling procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated place, are strongly recommended .

Properties

IUPAC Name

5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)2-10-11-5(3)12/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMBSRCXJACAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476598
Record name 5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244268-36-8
Record name 4-Methyl-5-(trifluoromethyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244268-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Aldol Condensation

MTFP reacts with a methyl-substituted carbonyl compound (e.g., acetaldehyde) under basic conditions to form an α,β-unsaturated ketone intermediate. This step exploits the electrophilic nature of the trifluoromethyl group in MTFP, which enhances the reactivity of the pyruvate moiety.

Typical Procedure :
A mixture of MTFP (10 mmol) and acetaldehyde (12 mmol) in ethanol is stirred with catalytic potassium carbonate at 0–5°C for 12 hours. The resulting aldol adduct is isolated via vacuum distillation, yielding a colorless liquid (yield: 65–75%).

Step 2: Cyclocondensation with Hydrazine

The aldol adduct undergoes cyclization with hydrazine hydrate in acetic acid to form the pyridazinone ring. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration and aromatization.

Optimized Conditions :

  • Solvent : Glacial acetic acid
  • Reagent : Hydrazine hydrate (3 equivalents)
  • Temperature : Reflux (110°C)
  • Time : 1–3 hours

Work-up : After cooling, the solvent is evaporated under reduced pressure, and the residue is triturated with ice-cold water. The solid product is filtered and recrystallized from ethanol to afford 4-methyl-5-(trifluoromethyl)-2H-pyridazin-3-one as white crystals (yield: 48–84%).

Characterization Data :

Property Value
Molecular Weight 178.11 g/mol
Melting Point 98–100°C
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃), 6.95 (s, 1H, CH)
MS (EI) m/z 247 [M+1], 246 [M+]

Alternative Pathways and Modifications

One-Pot Synthesis

Recent advancements have explored one-pot methodologies to streamline the synthesis. In this approach, MTFP, acetaldehyde, and hydrazine hydrate are combined in a single reaction vessel under acidic conditions. While this method reduces purification steps, yields remain suboptimal (35–50%) compared to the two-step protocol.

Substituent Variations

The position of the trifluoromethyl and methyl groups can be modulated by altering the carbonyl precursor:

  • 5-Trifluoromethyl Isomers : Using propionaldehyde instead of acetaldehyde shifts the methyl group to the adjacent position, yielding 5-methyl-4-(trifluoromethyl)-2H-pyridazin-3-one.
  • Halogenated Derivatives : Introducing chloro- or fluoro-substituted aldehydes generates halogenated analogs, though these require stringent temperature control to avoid side reactions.

Mechanistic Insights

The formation of 4-methyl-5-(trifluoromethyl)-2H-pyridazin-3-one proceeds through a cascade mechanism (Figure 2):

  • Aldol Addition : MTFP’s enolate attacks the carbonyl carbon of acetaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration : Acidic conditions promote water elimination, generating an α,β-unsaturated trifluoromethyl ketone.
  • Cyclocondensation : Hydrazine undergoes conjugate addition to the unsaturated ketone, followed by intramolecular cyclization and oxidation to yield the aromatic pyridazinone.

The trifluoromethyl group enhances electrophilicity at the α-carbon, accelerating both aldol and cyclization steps.

Challenges and Optimization

Yield Limitations

The primary bottleneck in the two-step synthesis is the moderate yield of the aldol step (65–75%). Strategies to improve efficiency include:

  • Catalytic Systems : Employing Lewis acids (e.g., ZnCl₂) to enhance enolate formation.
  • Microwave Assistance : Reducing reaction time from hours to minutes while maintaining yields.

Purification Difficulties

The product’s high polarity necessitates multiple recrystallization steps. Switching to mixed solvents (e.g., ethanol/water) improves crystal purity and recovery.

Industrial-Scale Considerations

For large-scale production, the following modifications are recommended:

  • Continuous Flow Reactors : Minimize side reactions and improve heat transfer during the exothermic cyclization step.
  • Green Solvents : Replace acetic acid with biodegradable ionic liquids to reduce environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone core undergoes nucleophilic substitution at position 6, facilitated by the electron-deficient nature of the ring due to the trifluoromethyl group.

Example Reaction:
Reaction with hydrazine hydrate yields hydrazone derivatives. For instance, 2,3-dichloropyrazine reacts with hydrazine hydrate to form hydrazine-substituted intermediates, which can cyclize to form triazolo-pyrazine derivatives .

SubstrateReagent/ConditionsProductYield
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-oneHydrazine hydrate, EtOH, 85°CHydrazone derivative72%

Electrophilic Aromatic Substitution

The methyl group at position 4 directs electrophilic substitution to position 6. Halogenation and nitration reactions are common.

Example Reaction:
Chlorination with POCl₃ or SOCl₂ introduces chlorine at position 6, forming 4-methyl-5-trifluoromethyl-6-chloro-2H-pyridazin-3-one .

SubstrateReagent/ConditionsProductYield
This compoundPOCl₃, reflux, 6h6-Chloro derivative85%

Condensation Reactions

The compound participates in condensation reactions with aldehydes or ketones to form Schiff bases or heterocyclic fused systems.

Example Reaction:
Condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in the presence of KOH yields 4-benzylidene derivatives .

SubstrateReagent/ConditionsProductYield
This compound4-Methoxybenzaldehyde, KOH, EtOH4-Benzylidene derivative68%

Alkylation and Acylation

The NH group in the pyridazinone ring undergoes alkylation or acylation under basic conditions.

Example Reaction:
Alkylation with ethyl bromoacetate in THF produces ester-functionalized derivatives, which can be hydrolyzed to carboxylic acids .

SubstrateReagent/ConditionsProductYield
This compoundEthyl bromoacetate, K₂CO₃, THFEthyl acetate derivative75%

Hydrolysis and Derivative Formation

The ketone group in the pyridazinone ring can be reduced or oxidized, and the trifluoromethyl group remains inert under mild conditions.

Example Reaction:
Reduction with NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the trifluoromethyl group .

SubstrateReagent/ConditionsProductYield
This compoundNaBH₄, MeOH, 0°C3-Hydroxy derivative63%

Biological Activity Correlations

Derivatives of this compound exhibit notable antitumor and antimicrobial activities. For example:

  • The 6-glucosylated derivative showed enhanced antitumor activity against human cancer cell lines (IC₅₀ = 3.2 μM) .

  • 4-Benzylidene derivatives demonstrated moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) .

Stability and Reactivity Trends

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, directing electrophilic substitution to specific positions .

  • Tautomerism: The pyridazinone ring exists in keto-enol tautomeric forms, influencing reactivity in acidic or basic media .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has shown that derivatives of pyridazin-3-one, including 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one, exhibit significant anticancer properties. A study highlighted that certain pyridazine derivatives demonstrated antiproliferative effects against human colon cancer cell lines (HT-29 and HCT-116) by inducing apoptosis through the mitochondrial pathway. Specifically, the compound RB7, related to this class, was shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl2, leading to cell death via caspase activation .

1.2 PDE4 Inhibition

Pyridazin-3-one derivatives have been explored for their potential as phosphodiesterase 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases such as asthma and COPD (Chronic Obstructive Pulmonary Disease). Patent literature indicates that these compounds can modulate inflammatory responses by inhibiting PDE4 activity, thereby increasing intracellular cAMP levels and reducing inflammation .

Agricultural Applications

2.1 Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Specifically, formulations containing pyridazin-3-one derivatives have been developed to control undesirable vegetation effectively. These herbicides operate by disrupting the growth of target plants through specific biochemical pathways, making them valuable in agricultural settings .

Case Studies and Research Findings

4.1 Case Study: Anticancer Efficacy

In a notable case study involving RB7 (a derivative), researchers found that at a concentration of 8.18 µM, the compound induced significant apoptosis in HT-29 cells, confirming its potential as an anticancer agent . The study employed various assays including MTT for cell viability and acridine orange staining to assess apoptosis.

4.2 Patent Insights on Herbicides

A patent filed on pyridazin-3-one derivatives outlines their formulation in herbicidal compositions, emphasizing their effectiveness when combined with surfactants and other active ingredients . This innovation highlights the dual utility of these compounds in both medicinal and agricultural applications.

Mechanism of Action

The mechanism of action of 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Structural and Physicochemical Properties

Key structural analogs of 4-methyl-5-trifluoromethyl-2H-pyridazin-3-one include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) logP<sup>†</sup> Key References
This compound C₆H₅F₃N₂O 178.11 4-CH₃, 5-CF₃ N/A
METFLURAZONE (4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one) C₁₂H₁₀ClF₃N₃O 304.67 4-Cl, 5-NHCH₃, 2-(3-CF₃-C₆H₄) N/A
4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one C₁₂H₈ClF₃N₂O₂ 304.65 4-Cl, 5-OCH₃, 2-(3-CF₃-C₆H₄) 2.91
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) C₁₀H₇ClN₂O (base) ~220–250 (varies) 5-Cl, 6-C₆H₅, 2-R (R = alkyl/aryl) N/A

<sup>†</sup>logP values are experimental or calculated; N/A indicates unavailable data.

  • Key Observations: Trifluoromethyl vs. Chloro/Methoxy Groups: The trifluoromethyl group in this compound increases electronegativity and steric bulk compared to chloro or methoxy substituents in analogs like METFLURAZONE or the 4-chloro-5-methoxy derivative . In contrast, this compound lacks aromatic substitution at position 2, reducing steric hindrance . logP Trends: The 4-chloro-5-methoxy derivative (logP = 2.91) is more lipophilic than this compound (estimated logP ~1.5–2.0), suggesting differences in membrane permeability .

Research Findings and Challenges

  • Activity-Structure Relationships: Trifluoromethyl at position 5 improves metabolic stability compared to chloro or methoxy groups .
  • Unresolved Questions :
    • The exact synthetic pathway and biological targets of this compound require further investigation.
    • Comparative pharmacokinetic data (e.g., solubility, half-life) for these analogs are lacking in the provided evidence.

Biological Activity

4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one is a synthetic compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a methyl group and a trifluoromethyl group, enhancing its chemical reactivity and biological activity. The molecular formula is C7_7H6_6F3_3N3_3O, and its unique trifluoromethyl group is known to influence various biological interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Pyridazinones have been reported to possess significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Properties : Research has shown that pyridazinone derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against various cancer types .
  • Anti-inflammatory Effects : Some studies suggest that pyridazinones can modulate inflammatory responses, potentially serving as anti-inflammatory agents.
  • Neurological Applications : Given the structural features of this compound, it is being investigated for its potential use in treating neurological disorders due to its ability to interact with specific receptors in the brain.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in disease processes, thereby altering biochemical pathways.
  • Receptor Modulation : It can also interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer progression .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
5-TrifluoromethylpyrazolePyrazole ring with trifluoromethylAntitumor properties
4-(Trifluoromethyl)pyridinePyridine ring with trifluoromethylStrong antimicrobial activity
6-(Trifluoromethyl)pyridazinePyridazine ring with trifluoromethylPotential use in agrochemical formulations

These compounds highlight the versatility of the trifluoromethyl group in enhancing biological activity and chemical reactivity.

Case Studies

Several case studies demonstrate the efficacy of this compound:

  • Anticancer Screening : In vitro studies on human cancer cell lines (e.g., MCF7 and A549) revealed that derivatives exhibited significant cytotoxicity, with IC50_{50} values ranging from 10 µM to 30 µM, suggesting a promising role in cancer therapy .
  • Antimicrobial Testing : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Inflammation Models : In animal models of inflammation, treatment with pyridazinone derivatives resulted in reduced inflammatory markers, supporting their use as anti-inflammatory drugs.

Q & A

Q. What are the key synthetic methodologies for 4-methyl-5-trifluoromethyl-2H-pyridazin-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a pyridazinone core can be functionalized using trifluoromethylation reagents like TMSCF₃ under copper catalysis. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants. Yield improvements (e.g., from 45% to 72%) are achieved by monitoring reaction progress via TLC or HPLC .
  • Example Data :
Reaction ConditionYield (%)Purity (%)
DMF, 80°C, 12h7298
THF, 60°C, 24h4585

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural confirmation. SHELX software (e.g., SHELXL for refinement) is used to resolve crystallographic data, with R-factors < 0.05 indicating high precision . Complementary techniques include:
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for trifluoromethyl (-CF₃) and pyridazinone ring protons.
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and C-F vibrations at ~1150 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with < 5 ppm error .

Q. What stability challenges arise during storage, and how are degradation pathways mitigated?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the pyridazinone ring’s electrophilic carbonyl group. Stability studies under ICH guidelines (25°C/60% RH) show <5% degradation over 6 months when stored in amber vials with desiccants. Degradation products (e.g., hydrolyzed pyridazine derivatives) are monitored via UPLC-PDA at 254 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against viral proteases (e.g., SARS-CoV-2 Mpro) predicts binding affinities (ΔG = -8.2 kcal/mol), validated by in vitro IC₅₀ assays .
  • Computational Parameters :
ParameterValue
Basis Set6-311++G(d,p)
Solvent ModelPCM (Water)
Docking Grid Size25 × 25 × 25 ų

Q. How do structural modifications (e.g., substituent variation) influence bioactivity, and what SAR trends are observed?

  • Methodological Answer : Substituting the trifluoromethyl group with bulkier moieties (e.g., pentafluoroethyl) reduces antiviral activity by 50%, likely due to steric hindrance. Conversely, replacing the methyl group with electron-withdrawing substituents (e.g., nitro) enhances inhibition of viral replication (IC₅₀ from 12 µM to 4.5 µM) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotameric equilibria). Use variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, coalescence temperatures near -40°C confirm rotational barriers around the pyridazinone C-N bond. Dynamic HPLC with chiral columns can separate enantiomers if unexpected peaks emerge .

Q. How are solvent effects systematically evaluated in reaction optimization?

  • Methodological Answer : A solvent polarity index (SPI) study ranks solvents by Kamlet-Taft parameters (α, β, π*). Polar aprotic solvents (DMF, π* = 1.0) enhance trifluoromethylation rates by stabilizing transition states. Solvent-free mechanochemical grinding (ball milling) reduces side-product formation by 30% compared to traditional reflux .

Q. What experimental designs are used to assess the compound’s role in multi-target drug discovery?

  • Methodological Answer : A factorial design (e.g., 2³) evaluates interactions between concentration, pH, and co-administered drugs. Response Surface Methodology (RSM) models identify synergistic effects (e.g., this compound + remdesivir reduces viral load by 90% vs. 70% alone) .

Data Contradiction Analysis

  • Example : Conflicting XRD and NMR data on the compound’s tautomeric form.
    • Resolution : SXRD confirms the 2H-pyridazin-3-one tautomer dominates in the solid state, while NMR (DMSO-d₆) reveals equilibrium with a minor 4H form. Use low-temperature crystallography (-173°C) to trap the major tautomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one
Reactant of Route 2
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4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one

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